Gallium monochloride

Bond dissociation energy Gallium monohalides Thermochemistry

Gallium monochloride (GaCl, CAS 17108-85-9) is a diatomic group 13 monohalide with a molecular weight of 105.176 g·mol⁻¹, existing as a gaseous species under typical CVD/ALE process conditions. Unlike the thermodynamically stable gallium trichloride (GaCl₃, bp 201 °C, mp 78 °C), GaCl is a subvalent gallium(I) species that is unstable in the condensed phase above 0 °C, where it disproportionates into elemental gallium and GaCl₃.

Molecular Formula Cl3Ga
Molecular Weight 176.08 g/mol
Cat. No. B8806072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium monochloride
Molecular FormulaCl3Ga
Molecular Weight176.08 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Ga+3]
InChIInChI=1S/3ClH.Ga/h3*1H;/q;;;+3/p-3
InChIKeyUPWPDUACHOATKO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium Monochloride (GaCl) Procurement Guide: Key Physicochemical Specifications and Comparative Baseline Data


Gallium monochloride (GaCl, CAS 17108-85-9) is a diatomic group 13 monohalide with a molecular weight of 105.176 g·mol⁻¹, existing as a gaseous species under typical CVD/ALE process conditions [1]. Unlike the thermodynamically stable gallium trichloride (GaCl₃, bp 201 °C, mp 78 °C), GaCl is a subvalent gallium(I) species that is unstable in the condensed phase above 0 °C, where it disproportionates into elemental gallium and GaCl₃ [2]. GaCl is primarily generated in situ—via reaction of Ga metal with HCl at elevated temperature or from GaCl₃ reduction—and serves as the dominant gallium-transport species in high-temperature vapor-phase processes above approximately 900 K, making it functionally distinct from the commercially available trihalide [3].

Why GaCl Cannot Be Replaced by GaCl₃ or Other Gallium Halides in High-Temperature Vapor-Phase and Surface-Selective Processes


Substituting GaCl₃ for GaCl is not chemically equivalent because the two species occupy distinct thermodynamic and kinetic regimes. GaCl₃ and its dimer Ga₂Cl₆ are the dominant vapor species below approximately 350 °C, whereas GaCl becomes the principal gallium-containing vapor species above roughly 900 K (627 °C) [1]. The Ga–Cl bond in monochloride is intrinsically stronger than in the trichloride—a counterintuitive but experimentally verified fact—resulting in higher surface desorption energies on semiconductor substrates and fundamentally different adsorption/reactivity behavior [2]. Furthermore, GaCl is mandatory for gallium chemical vapor transport (CVT) purification, where the analogous indium monochloride (InCl) fails to enable practical metal transfer [3]. These differences are not incremental; they represent qualitatively distinct chemical regimes that preclude generic substitution.

Gallium Monochloride (GaCl) Quantified Differentiation Evidence Against Closest Analogs


Ga–Cl Bond Dissociation Energy: GaCl vs. GaCl₃ Monomer—Stronger Yet Longer Bond in the Subvalent Species

The ground-state dissociation energy of GaCl has been directly measured via femtosecond photolysis as D₀₀ = 4.80 ± 0.03 eV (463 ± 3 kJ·mol⁻¹) . Gas-phase electron diffraction and literature bond-energy analysis by Haaland et al. demonstrate that for all Group 13 metals (Al, Ga, In), the M–Cl bond in the monochloride MCl(g) is stronger than in the trichloride MCl₃(g)—despite being longer [1]. Calculated equilibrium bond lengths confirm this: rₑ(GaCl) = 2.320 Å (computed, MP4=FULL/3-21G) versus rₑ(GaCl₃ monomer) = 2.213 Å [2]. This bond-strength inversion (stronger monochloride bond) is unique to the subvalent oxidation state and directly impacts surface residence times and reactivity in CVD/ALE.

Bond dissociation energy Gallium monohalides Thermochemistry

Thermal Stability Boundary: GaCl Disproportionation Above 0 °C vs. GaCl₃ Stability up to 201 °C

GaCl is thermodynamically unstable in the condensed phase above 0 °C, undergoing quantitative disproportionation: 3 GaCl(s) → 2 Ga(ℓ) + GaCl₃(s) [1]. This contrasts sharply with GaCl₃, which melts at 78 °C and boils at 201 °C without decomposition, and with GaBr₃ (mp 122 °C, bp 279 °C) and GaI₃ (mp 210 °C, bp 346 °C) [2]. The 0 °C threshold defines the practical storage and handling boundary for any condensed-phase GaCl preparations: GaCl can be condensed as a red solid only when generated at high temperature (e.g., Ga + HCl at ~950 °C) and rapidly quenched, but will disproportionate upon warming [1]. This instability is the critical differentiator for procurement and handling protocols—GaCl cannot be purchased as a shelf-stable reagent in the manner of GaCl₃.

Thermal stability Disproportionation Phase behavior

Vapor-Phase Species Dominance Cross-Over: GaCl Above 900 K vs. GaCl₃/Ga₂Cl₆ Below 350 °C

In the Ga–Cl system, the dominant vapor species undergoes a well-characterized temperature-dependent crossover. Below approximately 350 °C, GaCl₃ and its dimer Ga₂Cl₆ are the primary vapor-phase species; at higher temperatures, GaCl becomes dominant [1]. Quantitative mass-spectrometric and vapor-pressure measurements establish that above about 900 K (627 °C), the principal gallium vapor species is the monochloride, with ΔH°f,298(GaCl) = −63.2 ± 3 kJ·mol⁻¹ and S°298 = 247 ± 2 J·mol⁻¹·K⁻¹ [2]. The equilibrium constant for the key reaction 2 Ga(ℓ) + GaCl₃(g) ⇆ 3 GaCl(g) follows log Kp(atm) = −10.541 × 10³/T + 12.49 [3]. This thermodynamic crossover is the operational basis for high-temperature GaN HVPE and GaAs chloride VPE processes, where GaCl—not GaCl₃—is the active transport species.

Vapor-phase equilibrium CVD precursor High-temperature chemistry

Surface Desorption Energy Hierarchy on GaAs: GaCl Desorbs at Higher Energy Than GaCl₃ and AsCl₃

Density functional theory (B3P86) calculations of GaAs(100) chlorination products establish a quantitative desorption energy ranking for all essential etch/growth species: AsCl₃ < GaCl₃ < GaCl < As₂, with GaCl₂, AsCl₂, and AsCl being relatively stably bound [1]. Experimentally, temperature-programmed desorption (TPD) measurements on GaAs(100) surfaces yield GaCl adsorption energies of 32 kcal·mol⁻¹ on Ga-terminated surfaces and 38 kcal·mol⁻¹ on As-terminated surfaces [2]. Under low chlorine concentration (high temperature), GaCl and As₂ desorption is preferred; under high chlorine concentration (low temperature), GaCl₃ and AsCl₃ desorption dominates [1]. The self-limiting mechanism of chloride atomic layer epitaxy (ALE) depends specifically on the very short GaCl surface residence time (~10⁻³ s at 450 °C on Ga-terminated GaAs) and the stability of the adsorbed Ga–Cl bond in the absence of H₂ [2].

Surface chemistry Atomic layer epitaxy Desorption energy

Chemical Vapor Transport (CVT) Capability: GaCl Enables Gallium Transport; InCl Fails for Indium

Halide chemical vapor transport (CVT) is a critical technique for deep purification of metallic gallium and indium. Experimental vapor-pressure and spectrophotometric studies demonstrate a stark contrast: gallium can be easily transported during halide CVT using GaCl as the volatile intermediate, whereas analogous indium transport via InCl is practically impossible [1]. The underlying cause is traced to the differing thermodynamic stability and vapor pressure characteristics of the respective monochlorides. In the Ga–GaCl₃ vapor system, GaCl formation from the reaction 2 Ga(ℓ) + GaCl₃(g) ⇆ 3 GaCl(g) proceeds with log Kp = −10.541×10³/T + 12.49, providing a viable transport cycle [2]. For indium, the analogous equilibrium does not generate sufficient InCl vapor pressure for practical transport rates [1].

Chemical vapor transport Metal purification Halide volatility

Nuclear Quadrupole Coupling Constants: GaCl Shows Intermediate Ionic/Covalent Character Between AlCl and BCl

Chlorine-35 nuclear quadrupole coupling constants (eQq) provide a direct experimental measure of electric field gradient at the chlorine nucleus, reflecting bond ionicity. For GaCl, the calculated ³⁵Cl eQq is −12.18 MHz versus the experimental value of −13.30(13) MHz, yielding a deviation of 1.12 MHz (8.4%) [1]. This deviation positions GaCl intermediate between AlCl (deviation 9.2%) and BCl (deviation 0.63%), reflecting a gradation of ionic/covalent bonding character across Group 13 monochlorides [1]. The experimental Ga quadrupole constants—⁶⁹Ga eQq = −92.10(14) MHz, ⁷¹Ga eQq = −57.97(10) MHz—provide additional spectroscopic fingerprints for gas-phase detection and differentiation of GaCl from other gallium chlorides in CVD reactor environments [1].

Nuclear quadrupole resonance Bonding character Spectroscopic differentiation

Gallium Monochloride (GaCl) Application Scenarios Supported by Quantitative Differentiation Evidence


High-Temperature Hydride Vapor Phase Epitaxy (HVPE) of GaN Above 900 K: GaCl as the Active Gallium Transport Species

In HVPE growth of GaN on sapphire or silicon substrates, metallic gallium is reacted with HCl at temperatures above 900 K to generate GaCl in situ, which then reacts with NH₃ downstream to deposit GaN. Using GaCl₃ as a direct substitute is ineffective because GaCl₃/Ga₂Cl₆ is the thermodynamically favored vapor species below ~350 °C, not the monochloride required for efficient transport at growth-zone temperatures [1]. The equilibrium constant log Kp = −10.541×10³/T + 12.49 for 2 Ga(ℓ) + GaCl₃(g) ⇆ 3 GaCl(g) provides the quantitative basis for optimizing GaCl generation efficiency at the gallium boat temperature [2]. The stronger Ga–Cl bond in GaCl (D₀₀ = 4.80 eV) relative to GaCl₃ ensures that the gallium transport species survives transit to the deposition zone without premature decomposition .

Chloride Atomic Layer Epitaxy (ALE) of GaAs: Surface Self-Limiting Growth via GaCl Adsorption

Chloride ALE of GaAs exploits the differential adsorption/desorption behavior of GaCl on GaAs(100) surfaces. GaCl adsorbs with energies of 32 kcal·mol⁻¹ (Ga-terminated) and 38 kcal·mol⁻¹ (As-terminated), and its very short surface residence time (~10⁻³ s at 450 °C on Ga-terminated sites) drives the self-limiting mechanism [1]. The desorption energy ranking AsCl₃ < GaCl₃ < GaCl < As₂ confirms that GaCl is the kinetically persistent gallium surface intermediate under chlorine-deficient (high-temperature) conditions, while GaCl₃ desorbs more readily [2]. Substituting GaCl₃ as the gallium source would fundamentally alter the surface kinetics, breaking the self-limiting growth condition essential for monolayer-precision ALE.

Deep Purification of Gallium Metal by Halide Chemical Vapor Transport (CVT) Using GaCl as the Volatile Intermediate

Ultra-high-purity gallium (≥99.9999%) for semiconductor applications is achieved through halide CVT, where impure gallium metal reacts with a transport agent (HCl or GaCl₃) to form volatile GaCl, which is then thermally decomposed at a different temperature zone to redeposit purified gallium [1]. This approach is uniquely viable for gallium—experimental data confirm that indium cannot be purified by the analogous InCl-mediated CVT route, making GaCl the enabling species for this class of purification technology [1]. The thermodynamic driving force is quantified by the equilibrium 2 Ga(ℓ) + GaCl₃(g) ⇆ 3 GaCl(g) with log Kp = −10.541×10³/T + 12.49, allowing precise control of transport direction via temperature gradient [2].

In Situ Spectroscopic Monitoring of GaCl in CVD Reactors via Rotational and Quadrupole Fingerprints

Real-time process monitoring in GaN or GaAs CVD reactors requires spectroscopic differentiation of gallium chloride species (GaCl, GaCl₂, GaCl₃, Ga₂Cl₆) in the gas phase. GaCl possesses unique rotational constants (Bₑ ≈ 0.15686 cm⁻¹ for the B³Π₁ state, rₑ = 2.2017159 Å experimentally) and nuclear quadrupole coupling constants (⁶⁹Ga eQq = −92.10 MHz, ⁷¹Ga eQq = −57.97 MHz) that serve as unambiguous spectral fingerprints [1][2]. The intermediate ionicity of GaCl (³⁵Cl nqcc deviation 8.4% between calculated and experimental values, compared to 9.2% for AlCl and 0.63% for BCl) provides a quantitative benchmark for validating computational models used to interpret reactor spectra [1].

Quote Request

Request a Quote for Gallium monochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.